(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl-
Overview
Description
(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- is a heterocyclic compound with a pyridazinone core. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the aminophenyl and methyl groups in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-aminobenzaldehyde with methylhydrazine to form an intermediate, which then undergoes cyclization to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and improves the overall yield and purity of the compound. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the pyridazinone ring to a dihydropyridazinone or tetrahydropyridazinone.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced forms of the pyridazinone ring.
Substitution: Substituted derivatives with nitro or halogen groups on the aminophenyl ring.
Scientific Research Applications
(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- involves its interaction with molecular targets such as enzymes or receptors. The aminophenyl group can form hydrogen bonds or electrostatic interactions with active sites, while the pyridazinone ring can participate in π-π stacking or hydrophobic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone derivatives: Compounds with similar pyridazinone cores but different substituents.
Aminophenyl derivatives: Compounds with aminophenyl groups attached to different heterocyclic cores.
Uniqueness
(S)-3(2h)-Pyridazinone, 6-(4-Aminophenyl)-4,5-Dihydro-5-Methyl- is unique due to the specific combination of the pyridazinone core with the aminophenyl and methyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
(4S)-3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRFHZLKNYRRO-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC(=O)NN=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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